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molecular formula C8H16N2O2 B3051630 N-(6-formamidohexyl)formamide CAS No. 35161-65-0

N-(6-formamidohexyl)formamide

Cat. No. B3051630
M. Wt: 172.22 g/mol
InChI Key: LVDFMQLCDCNNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970597

Procedure details

1,6-diisocyanohexane was prepared by dehydration of N,N'-diformyl-(1,6-diaminohexane) with p-toluene sulfonyl chloride, essentially as described by Heztler and Covey (N. R. Heztler and E. J. Corey (1918), J. Org. Chem. 23 1222).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][NH:10][CH:11]=O)=O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>>[N+:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][N+:10]#[C-:11])#[C-:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NCCCCCCNC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](#[C-])CCCCCC[N+]#[C-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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